molecular formula C23H21N3O3 B11441131 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11441131
M. Wt: 387.4 g/mol
InChI Key: DWNRRAMXMJYLNM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique structure combining a benzodioxin ring, a methoxyphenyl group, and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin and methoxyphenyl intermediates, which are then coupled with the imidazo[1,2-a]pyridine core under specific reaction conditions. Common reagents used in these steps include palladium catalysts for coupling reactions, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.

    Medicine: The compound’s unique structure could make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer or neurological disorders.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C23H21N3O3/c1-15-4-3-5-21-25-22(16-6-9-18(27-2)10-7-16)23(26(15)21)24-17-8-11-19-20(14-17)29-13-12-28-19/h3-11,14,24H,12-13H2,1-2H3

InChI Key

DWNRRAMXMJYLNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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